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Abstract
Roquinimex, also known as Linomide, is a quinoline-3-carboxamide derivative that emerged

as a promising immunomodulatory agent in the late 20th century. Initially investigated for its

potential in treating autoimmune diseases and certain cancers, its development was ultimately

halted due to unforeseen severe cardiovascular toxicity. This technical guide provides a

comprehensive overview of the early discovery and development of Roquinimex, detailing its

synthesis, preclinical efficacy in various animal models, initial clinical findings, and the critical

adverse events that led to its discontinuation. The document includes a compilation of

quantitative data, detailed experimental protocols, and visualizations of its proposed

mechanism of action to serve as a valuable resource for researchers and professionals in the

field of drug development.

Introduction
Roquinimex (LS-2616) is a synthetic compound belonging to the quinoline-3-carboxamide

class of immunomodulators.[1] It was developed with the aim of treating a range of conditions,

including autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis, as well as

for its potential as an adjuvant therapy in cancer.[2][3] The primary mechanism of action of

Roquinimex was believed to be its ability to modulate the immune system, particularly by

enhancing the activity of natural killer (NK) cells and macrophages, and by altering the balance

of pro- and anti-inflammatory cytokines.[2][4] Despite promising initial results in preclinical and
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early clinical studies, the development of Roquinimex was terminated during Phase III clinical

trials for MS due to the emergence of serious cardiovascular side effects, most notably

pericarditis.[5][6] This guide will delve into the scientific journey of Roquinimex, from its

chemical synthesis to the critical findings that shaped its developmental trajectory.

Chemical Synthesis
The synthesis of Roquinimex involves a two-step process. The initial step is the condensation

of ethyl 2-(methylamino)benzoate with ethyl malonate. This is followed by an amine-ester

interchange reaction of the resulting compound with N-methylaniline, which leads to the

formation of the final amide product, Linomide.[4]

Preclinical Development
Roquinimex demonstrated significant efficacy in various animal models of autoimmune

diseases, suggesting its potential as a broad-spectrum immunomodulator.

Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. Studies in both rats and mice showed

that Roquinimex could effectively suppress the clinical and histopathological signs of the

disease.

Table 1: Efficacy of Roquinimex in Experimental Autoimmune Encephalomyelitis (EAE) Models
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Animal Model Roquinimex Dose Key Findings Reference

Chronic-Relapsing

EAE (Mice)

80 mg/kg/day (in

drinking water)

Complete prevention

of clinical and

histopathological

signs of EAE when

administered from day

7 post-induction.[7]

[7]

Chronic

Progressive/Relapsing

EAE (DA Rats)

Dose-dependent

Delayed disease

onset, reduced

severity and relapse

rate, and shortened

disease duration.[2]

[2]

A common protocol for inducing chronic-relapsing EAE in mice, as a model for multiple

sclerosis, involves the following steps:

Antigen Preparation: A homogenate of spinal cord from a suitable donor species (e.g.,

guinea pig or rat) is prepared in a saline solution.[2][5]

Emulsification: The spinal cord homogenate is emulsified with an equal volume of Complete

Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[2][5]

Immunization: Mice are immunized with a subcutaneous injection of the emulsion, typically at

the base of the tail.[2]

Clinical Scoring: Following immunization, animals are monitored daily for clinical signs of

paralysis, which are scored on a standardized scale (e.g., 0 for no signs, 1 for limp tail, 2 for

hind limb weakness, etc.).[8][9]

Collagen-Induced Arthritis (CIA)
The CIA model is a well-established animal model for rheumatoid arthritis. Roquinimex
exhibited potent but complex effects in this model.

Table 2: Efficacy of Roquinimex in the Collagen-Induced Arthritis (CIA) Model
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Animal Model
Roquinimex
Dose

Treatment
Schedule

Key Findings Reference

DBA/1 Mice
1.25-80

mg/kg/day

From day of

immunization

Strongly

suppressed the

arthritic

response.[10]

[10]

DBA/1 Mice 20-80 mg/kg/day
At the onset of

arthritis

Increased the

severity of

arthritis.[10]

[10]

The induction of CIA in susceptible mouse strains like DBA/1 is a standard procedure to model

rheumatoid arthritis:

Collagen Solution: Type II collagen (e.g., from bovine or chicken) is dissolved in a weak acid

solution (e.g., 0.05 M acetic acid).[1][2]

Emulsification: The collagen solution is emulsified with an equal volume of Complete

Freund's Adjuvant (CFA).[1][2]

Primary Immunization: Mice receive a primary immunization via an intradermal injection of

the emulsion at the base of the tail.[3]

Booster Immunization: A booster injection of collagen emulsified in Incomplete Freund's

Adjuvant (IFA) is typically administered 21 days after the primary immunization.[5]

Arthritis Assessment: The incidence and severity of arthritis are monitored regularly by

scoring the clinical signs of inflammation in the paws (e.g., redness, swelling) using an

arthritis index.[11][12]

Non-Obese Diabetic (NOD) Mice
The NOD mouse is a model for autoimmune type 1 diabetes. The quinoline-3-carboxamide

class of compounds, to which Roquinimex belongs, has shown efficacy in preventing diabetes

in this model.
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Table 3: Efficacy of a Quinoline-3-Carboxamide (Paquinimod) in the Non-Obese Diabetic

(NOD) Mouse Model

Compound
Treatment
Schedule

Key Findings Reference

Paquinimod Weeks 10 to 20 of age

Dose-dependent

reduction in the

incidence of diabetes

and delayed disease

onset.[13][14]

[13][14]

Paquinimod From 15 weeks of age

The majority of treated

mice did not develop

diabetes by 30 weeks

of age and showed

significantly less

insulitis.[13][14]

[13][14]

Early Clinical Development
Roquinimex was evaluated in early-phase clinical trials for both cancer and multiple sclerosis,

with a focus on its immunological effects and safety profile.

Phase I Trial in Cancer Patients
A pilot study in patients with various malignant disorders provided the first clinical data on the

pharmacokinetics and immunomodulatory effects of Roquinimex.

Table 4: Pharmacokinetic Parameters of Roquinimex in Cancer Patients (0.2 mg/kg dose)
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Parameter Value

Cmax (Maximum Concentration) 4.0 µmol/L

tmax (Time to Maximum Concentration) 1.2 hours

Elimination Half-life 42 hours

Reference:[8]

In this study, Roquinimex administration led to an increase in the numbers of phenotypic NK

cells, activated T cells (DR+CD4+), and monocytes. The most common side effects were

musculoskeletal discomfort, nausea, and pain, with no significant hematological or biochemical

toxicity observed at the tested doses.[8]

Clinical Trials in Multiple Sclerosis
Clinical trials in patients with relapsing-remitting and secondary progressive MS initially showed

promising trends. However, these trials were prematurely terminated due to serious safety

concerns.

Table 5: Overview of Roquinimex Clinical Trials in Multiple Sclerosis

Trial Phase
Patient
Population

Key Findings
Reason for
Termination

Reference

Phase III

Relapsing-

remitting and

secondary

progressive MS

Trends

suggested a

potential early

effect on

disability

progression at

the 2.5 mg/day

dose.[5][6]

Unanticipated

serious

cardiopulmonary

toxicities,

including

pericarditis,

pleural effusion,

and myocardial

infarction.[5][6]

[5][6]

Mechanism of Action
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The immunomodulatory effects of Roquinimex are attributed to its ability to influence cytokine

production and the function of various immune cells. It was shown to reduce the production of

pro-inflammatory cytokines like TNF-α and IFN-γ, while increasing the levels of anti-

inflammatory cytokines such as IL-10 and TGF-β.[2] This shift in the cytokine balance is

believed to underlie its therapeutic effects in autoimmune models. The precise intracellular

signaling pathways through which Roquinimex exerts these effects are not fully elucidated, but

investigations into related quinoline-3-carboxamides suggest potential involvement of pathways

like NF-κB and JAK-STAT.[15][16][17]

Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for Roquinimex based on its

known effects on cytokine production and the potential involvement of key signaling cascades.

Roquinimex Immune Cell
(e.g., Macrophage, T-cell)

 Enters

NF-κB Pathway

 Modulates

JAK-STAT Pathway

 Modulates

Pro-inflammatory Cytokines
(TNF-α, IFN-γ)

 Inhibition

Anti-inflammatory Cytokines
(IL-10, TGF-β)

 Activation

Autoimmune
Response

 Promotes

 Suppresses

Click to download full resolution via product page
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Caption: Proposed mechanism of Roquinimex's immunomodulatory effects.

Experimental Workflow for In Vitro Cytokine Inhibition
Assay
To assess the effect of Roquinimex on cytokine production, an in vitro assay using a human

monocytic cell line like THP-1 is a standard approach.

Start: Culture THP-1 cells

Differentiate THP-1 cells
(e.g., with PMA)

Treat with Roquinimex
(various concentrations)

Stimulate with LPS

Incubate (e.g., 24 hours)

Collect cell supernatant

Measure cytokine levels
(e.g., TNF-α, IL-10) by ELISA

Analyze data and
determine IC50 values

Click to download full resolution via product page

Caption: Workflow for an in vitro cytokine inhibition assay.
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Cardiovascular Toxicity
The discontinuation of Roquinimex development was a direct result of serious cardiovascular

adverse events observed in the Phase III MS trial. The most prominent of these was

pericarditis, an inflammation of the pericardium.[5][6] The exact molecular mechanisms

underlying Roquinimex-induced cardiotoxicity are not fully understood. However, drug-induced

pericarditis can occur through various mechanisms, including hypersensitivity reactions or

direct cardiotoxic effects.[18][19] Histopathological examination of affected tissues would be

crucial to determine the nature of the inflammatory infiltrate and the extent of myocardial injury.

[20][21][22]

Conclusion
The story of Roquinimex (Linomide) serves as a critical case study in drug development. It

highlights how a compound with a novel mechanism of action and promising efficacy in

preclinical and early clinical studies can ultimately fail due to unforeseen and severe toxicity.

The journey of Roquinimex underscores the importance of comprehensive toxicological

profiling throughout the drug development process. While Roquinimex itself did not reach the

market, the research into its immunomodulatory properties and the subsequent development of

other quinoline-3-carboxamide derivatives, such as Laquinimod and Tasquinimod, have

continued to contribute to the understanding of immune-mediated diseases and cancer.[20][23]

The data and lessons learned from the development of Roquinimex remain a valuable

resource for the scientific community, emphasizing the complex balance between efficacy and

safety in the pursuit of new therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610556#early-discovery-and-development-of-
roquinimex-linomide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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